molecular formula C14H11ClN2O4 B2977094 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(cyanomethyl)acetamide CAS No. 1280910-00-0

2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(cyanomethyl)acetamide

Cat. No.: B2977094
CAS No.: 1280910-00-0
M. Wt: 306.7
InChI Key: FEFQLNYQJVIXSQ-UHFFFAOYSA-N
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Description

2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(cyanomethyl)acetamide is a synthetic coumarin derivative designed for research applications in medicinal chemistry and drug discovery. This compound integrates two pharmacologically significant moieties: a 6-chloro-4-methylcoumarin core and a cyanomethyl acetamide linker. The coumarin scaffold is widely recognized for its diverse biological activities. Specifically, substituents at the C-4, C-6, and C-7 positions of the coumarin nucleus are crucial for enhancing antibacterial potency, with halogen atoms like chlorine being a common feature in active derivatives . Furthermore, the 7-oxygenated side chain is a key structural feature that can be modified to fine-tune biological activity and physicochemical properties. The primary research value of this compound lies in its potential as a multi-target building block for developing novel therapeutic agents. Its structure suggests potential for investigation as an antibacterial agent, given the documented activity of similar chlorinated and methylated coumarin derivatives against multidrug-resistant (MDR) bacterial strains . Additionally, the presence of the coumarin core indicates potential for anti-inflammatory research, as evidenced by recent studies on related 4-methylcoumarin amides which have demonstrated significant in vitro anti-inflammatory activity, in some cases surpassing standard drugs like ibuprofen . The cyanomethyl acetamide group introduces hydrogen-bonding capability and polarity, which can influence the molecule's solubility and its interaction with biological targets. Researchers can utilize this compound as a key intermediate to explore structure-activity relationships (SAR) or to synthesize more complex hybrid molecules. The product has been characterized by NMR and mass spectrometry to confirm its identity and purity. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxy-N-(cyanomethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O4/c1-8-4-14(19)21-11-6-12(10(15)5-9(8)11)20-7-13(18)17-3-2-16/h4-6H,3,7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFQLNYQJVIXSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(cyanomethyl)acetamide is a derivative of coumarin, a class of compounds known for their diverse biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₃H₁₁ClO₅
  • Molecular Weight : 282.68 g/mol
  • CAS Number : 301683-08-9

Biological Activity Overview

Research indicates that coumarin derivatives exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. The specific compound has shown promise in several studies.

Anticancer Activity

Several studies have investigated the anticancer potential of coumarin derivatives. For instance, compounds with similar structures have been demonstrated to inhibit cancer cell proliferation through various pathways:

  • Mechanism of Action :
    • Induction of apoptosis in cancer cells.
    • Inhibition of angiogenesis and metastasis.
    • Modulation of cell cycle progression.
  • Case Studies :
    • A study by Pendergrass et al. (2024) highlighted the inhibition of cancer cell lines by coumarin-based compounds, showing IC50 values in the micromolar range for several derivatives .
    • Another research indicated that modifications at the 6-position of the coumarin ring could enhance anticancer activity by increasing lipophilicity and cellular uptake .

Antimicrobial Activity

Coumarins have also been recognized for their antimicrobial properties. The specific compound's structural features suggest potential efficacy against various pathogens:

  • In Vitro Studies :
    • Compounds containing similar structural motifs were tested against Gram-positive and Gram-negative bacteria, with some showing significant inhibitory effects .
    • The introduction of electron-withdrawing groups has been associated with enhanced antibacterial activity due to increased membrane permeability.

Neuroprotective Effects

Research into neuroprotective effects has gained traction, particularly concerning Alzheimer's disease:

  • Acetylcholinesterase Inhibition :
    • Compounds with a coumarin backbone have been shown to inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline in Alzheimer's patients.
    • The specific compound may exhibit similar properties, contributing to increased acetylcholine levels in the brain .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduces apoptosis; inhibits proliferationPendergrass et al., 2024
AntimicrobialDisrupts bacterial membranesScience.gov
NeuroprotectiveInhibits AChE; enhances acetylcholine levelsPMC

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Acetamide Nitrogen

Table 1: Key Structural and Physicochemical Comparisons
Compound Name R-Group (Acetamide Nitrogen) Molecular Formula Molecular Weight (g/mol) Key Features/Activities
Target Compound Cyanomethyl C₁₄H₁₁ClN₂O₄ 306.70 High polarity due to –CN group.
2-[(6-Chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3,5-dimethylphenyl)acetamide 3,5-Dimethylphenyl C₂₀H₁₈ClNO₄ 371.82 Increased lipophilicity; aryl substituent may enhance π-π interactions.
N-(4-Cyanophenyl)-2-chloroacetamide 4-Cyanophenyl C₉H₇ClN₂O 206.62 Dual electron-withdrawing groups (–Cl, –CN); potential reactivity.
2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide 4-Sulfamoylphenyl C₁₆H₁₅N₅O₃S 357.38 Hydrazine linker; sulfonamide group enhances solubility.
2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide derivatives (4a–4g) Varied (e.g., aryl, alkyl) C₁₃H₁₃NO₄ (base) ~265–350 (estimated) Anticancer activity against MCF-7 (breast cancer) and antimicrobial effects.

Pharmacological and Functional Insights

  • Anticancer Activity: Derivatives with 4-methylcoumarin cores () exhibit moderate activity against breast cancer (MCF-7) via apoptosis induction. The cyanomethyl group in the target compound may enhance cellular uptake but requires empirical validation .
  • Antimicrobial Potential: Sulfamoylphenyl derivatives () show broad-spectrum activity due to sulfonamide’s enzyme inhibition (e.g., dihydropteroate synthase) .
  • Toxicity Considerations : Halogenated analogs (e.g., ) raise toxicity concerns; the target’s chloro group necessitates careful toxicity profiling .

Spectroscopic and Analytical Data

  • IR/NMR Trends: The target’s C≡N stretch (2214–2212 cm⁻¹) aligns with cyano-containing analogs () . ¹H-NMR: Coumarin protons resonate at δ 6.5–8.0 ppm, while acetamide NH appears at δ 10–12 ppm (D₂O exchangeable) .

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